5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine
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Overview
Description
5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorine atom, a methoxyphenyl group, and a pyridazinyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluorine and methoxyphenyl groups. Common synthetic routes may involve:
Formation of the Azetidine Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Methoxyphenyl Group: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-4-amine
- 5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may confer unique biological or chemical properties.
Properties
IUPAC Name |
5-fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-25(19-21-9-13(20)10-22-19)14-11-26(12-14)18-8-7-16(23-24-18)15-5-3-4-6-17(15)27-2/h3-10,14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLXWXRORDDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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